molecular formula C9H15N3O B13714414 5-Amino-3-(1-methyl-3-piperidyl)isoxazole

5-Amino-3-(1-methyl-3-piperidyl)isoxazole

Katalognummer: B13714414
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: NPZKIYJUXIUGQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022554 is a chemical compound with unique properties that have garnered interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD33022554 involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of MFCD33022554 is carried out on a large scale, utilizing optimized synthetic routes to ensure cost-effectiveness and high yield. The process involves the use of advanced equipment and technology to maintain consistent quality and purity of the compound. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

MFCD33022554 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions

The reactions involving MFCD33022554 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve the use of halogens or other substituents under controlled conditions.

Major Products Formed

The major products formed from the reactions of MFCD33022554 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups .

Wissenschaftliche Forschungsanwendungen

MFCD33022554 has a wide range of scientific research applications, making it a valuable compound in various fields:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays and as a probe for investigating biological pathways.

    Medicine: MFCD33022554 has potential therapeutic applications, including drug development and disease treatment.

Wirkmechanismus

The mechanism of action of MFCD33022554 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Eigenschaften

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

3-(1-methylpiperidin-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H15N3O/c1-12-4-2-3-7(6-12)8-5-9(10)13-11-8/h5,7H,2-4,6,10H2,1H3

InChI-Schlüssel

NPZKIYJUXIUGQM-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC(C1)C2=NOC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.